1-Acetylbicyclo[1.1.1]pentane
Overview
Description
1-Acetylbicyclo[111]pentane is a unique organic compound characterized by its bicyclic structure, which consists of a three-carbon bridge connecting two bridgehead carbons This compound is part of the bicyclo[111]pentane family, known for their rigidity and three-dimensional shape The acetyl group attached to the bicyclo[11
Mechanism of Action
Target of Action
1-Acetylbicyclo[1.1.1]pentane, also known as Ethanone, 1-bicyclo[1.1.1]pent-1-yl- (9CI), is a bioisostere for para-substituted benzene rings It’s known that bioisosteres like 1-acetylbicyclo[111]pentane are often used in drug design to interact with the same biological targets as their parent compounds .
Mode of Action
The exact mode of action of 1-Acetylbicyclo[11As a bioisostere, it is expected to interact with its targets in a similar manner to the parent compound it is replacing . The unique structure of this compound allows it to mimic the geometry and substituent exit vectors of a benzene ring .
Biochemical Pathways
The specific biochemical pathways affected by 1-Acetylbicyclo[11As a bioisostere, it is expected to affect similar pathways as the parent compound it is replacing .
Pharmacokinetics
This compound, as a bioisostere, often exhibits improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring . It generally offers high passive permeability, high water solubility, and improved metabolic stability . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The molecular and cellular effects of 1-Acetylbicyclo[11As a bioisostere, it is expected to have similar effects as the parent compound it is replacing .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetylbicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . This reaction can be performed on a large scale, producing significant quantities of the compound within a short period. Another method involves the reaction between alkyl iodides and propellane under light, which does not require catalysts, initiators, or additives .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of flow photochemical reactors allows for the continuous production of the compound, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Acetylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl group.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
1-Acetylbicyclo[1.1.1]pentane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound without the acetyl group.
1,3-Diacetylbicyclo[1.1.1]pentane: A derivative with two acetyl groups.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A derivative with carboxylic acid groups.
Uniqueness: 1-Acetylbicyclo[11Compared to other bicyclo[1.1.1]pentane derivatives, it offers a balance between stability and reactivity, making it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5(8)7-2-6(3-7)4-7/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKIJRPCPVSRQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.